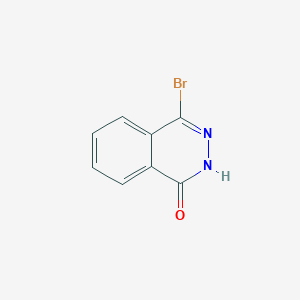

4-Bromophthalazin-1(2H)-one

Descripción general

Descripción

4-Bromophthalazin-1(2H)-one is a chemical compound that serves as a key intermediate in the synthesis of various phthalazinone derivatives. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of phthalazinone derivatives can be achieved through multiple methods. One approach involves a catalyst-free one-pot four-component synthesis under ultrasonic irradiation at room temperature, using a neutral ionic liquid such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br) . Another method includes a four-step sequence starting with the cyclization of 2-formylbenzoic acid with hydrazine hydrate to form phthalazinone, followed by bromination, alkylation, and palladium-catalyzed coupling reactions to introduce various substituents . Additionally, Brønsted acidic ionic liquids like ([BMIm]HSO4) have been used as efficient catalysts for the synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives .

Molecular Structure Analysis

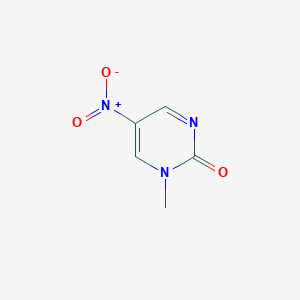

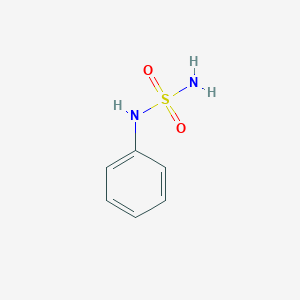

The molecular structure of 4-Bromophthalazin-1(2H)-one is characterized by the presence of a bromine atom at the 4-position of the phthalazinone core. This structural feature is crucial for further functionalization through various chemical reactions, such as palladium-catalyzed cross-coupling .

Chemical Reactions Analysis

4-Bromophthalazin-1(2H)-one undergoes various chemical reactions to yield a wide array of derivatives. For instance, palladium-catalyzed sulfanylation has been used to synthesize alkylsulfanyl phthalazinone derivatives . Moreover, palladium-catalyzed isocyanide insertion has been employed to obtain 4-aminophthalazin-1(2H)-ones, which are heterocyclic compounds with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromophthalazin-1(2H)-one derivatives are influenced by the substituents introduced during the synthesis. These properties are essential for the compounds' biological activity and their potential as pharmaceutical agents. The use of ionic liquids in the synthesis process not only provides a green chemistry approach but also facilitates the separation and purification of the products, which is beneficial for studying their properties .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds : Research has shown that 4-Bromophthalazin-1(2H)-one can be synthesized via palladium-catalyzed cross-coupling and isocyanide insertion methods. This provides access to various APOs with diverse biological activities and novel heterocyclic scaffolds (Vlaar et al., 2013).

Regioselective Synthesis : Another study demonstrates the regioselective synthesis of substituted 4-alkylamino and 4-arylaminophthalazin-1(2H)-ones, a method that features the formation of these compounds from 2-formylbenzoic acids and hydrazine, followed by bromination and amination (Krishnananthan et al., 2016).

Ultrasound-promoted Synthesis : Utilizing ultrasound irradiation, a catalyst-free one-pot methodology was developed for synthesizing 2H-indazolo[2,1-b]phthalazine-triones, employing diverse aldehydes and producing products in good to excellent yields without byproducts (Shekouhy & Hasaninejad, 2012).

Pharmacological Applications : The 2-phenylphthalazin-1(2H)-one scaffold has been identified as a core skeleton for designing potent and selective human A3 adenosine receptor antagonists. This highlights its potential in drug discovery (Poli et al., 2011).

Development of MCH-R1 Antagonists : A study on 4-arylphthalazin-1(2H)-one derivatives identified them as potent antagonists of the melanin concentrating hormone receptor 1 (MCH-R1), though they faced limitations in pharmacokinetic properties (Lim et al., 2012).

Fluorescent Nanosheets for Ion Detection : Fluorescent organic nanosheets based on a phthalazine derivative were prepared for the selective recognition of Cr6+ and Mn7+ ions in aqueous media, demonstrating the compound's application in environmental sensing (Wakshe et al., 2021).

Review on Synthesis for Drug Discovery : A review article highlights the latest advances in the synthesis of phthalazinone derivatives, emphasizing their relevance in drug discovery processes and analyzing modifications of classical methodologies (Terán et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Bromophthalazin-1(2H)-one is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth, differentiation, and survival . It plays a crucial role in the development of various neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

4-Bromophthalazin-1(2H)-one acts as a potent and selective inhibitor of RET . It interacts favorably with the active residues of RET, leading to the inhibition of RET signaling . This inhibition results in the suppression of cell proliferation in cancer cells harboring RET mutations .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, it reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that it may have potential therapeutic applications in neurodegenerative diseases.

Action Environment

The action, efficacy, and stability of 4-Bromophthalazin-1(2H)-one can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in lipid-rich environments . .

Propiedades

IUPAC Name |

4-bromo-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXVJJHOVGTNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346714 | |

| Record name | 4-bromo-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophthalazin-1(2H)-one | |

CAS RN |

19064-73-4 | |

| Record name | 4-bromo-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,2-dihydrophthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of 4-Bromophthalazin-1(2H)-one as described in the research?

A1: The research highlights an effective method for synthesizing 4-Bromophthalazin-1(2H)-one, which is a crucial intermediate in organic synthesis. [, ] The described method involves a two-step process:

- Formation of phthalazin-1(2H)-ones: This is achieved through the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine. []

- Regioselective bromination: The synthesized phthalazin-1(2H)-ones are then selectively brominated at the 4-position using benzyltrimethylammonium tribromide (BTMA-Br3), leading to the formation of 4-Bromophthalazin-1(2H)-one. []

Q2: What makes 4-Bromophthalazin-1(2H)-one a valuable compound for further chemical synthesis?

A2: The bromine atom in 4-Bromophthalazin-1(2H)-one serves as a useful handle for further chemical transformations. For instance, the research demonstrates its application in palladium-catalyzed sulfanylation reactions. [] These reactions allow for the introduction of various alkylsulfanyl groups at the 4-position of the phthalazin-1(2H)-one scaffold, yielding 4-alkylsulfanylphthalazin-1(2H)-ones. This highlights the potential of 4-Bromophthalazin-1(2H)-one as a versatile intermediate for synthesizing a diverse range of substituted phthalazin-1(2H)-one derivatives, which could be of interest for drug discovery and material science applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)